molecular formula C16H19N3O2S B11362459 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B11362459
M. Wt: 317.4 g/mol
InChI Key: HNFYKFDGZWCGJA-UHFFFAOYSA-N
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Description

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Acylation: The thiazole derivative is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(2-methyl-1,3-thiazol-4-yl)acetyl chloride.

    Coupling with Morpholine Derivative: The final step involves the coupling of the intermediate with 4-(morpholin-4-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methyl-1,3-thiazol-4-yl)-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C16H19N3O2S/c1-12-17-14(11-22-12)10-16(20)18-13-2-4-15(5-3-13)19-6-8-21-9-7-19/h2-5,11H,6-10H2,1H3,(H,18,20)

InChI Key

HNFYKFDGZWCGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

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